N-[4-(trifluoromethoxy)phenyl]glycinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)16-7-3-1-6(2-4-7)14-8(15)5-13/h1-4H,5,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJKMMMAUXOCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Space Exploration
Retrosynthetic Strategies for N-[4-(trifluoromethoxy)phenyl]glycinamide
A logical retrosynthetic analysis of this compound identifies the primary amide bond as the key disconnection point. This bond links the glycinamide (B1583983) moiety to the 4-(trifluoromethoxy)phenyl group. This leads to two primary synthetic precursors: 4-(trifluoromethoxy)aniline (B150132) and a suitable glycine (B1666218) synthon.
The glycine synthon can be envisioned in several forms. A straightforward approach involves using an N-protected glycine, such as N-Boc-glycine or N-Cbz-glycine, which can be coupled with 4-(trifluoromethoxy)aniline followed by deprotection. Alternatively, a more direct route could employ a reactive glycine derivative like 2-chloroacetyl chloride, which can directly acylate the aniline (B41778). A third possibility involves the use of glycinamide itself, which could be coupled with a 4-(trifluoromethoxy)phenyl halide or triflate via a cross-coupling reaction.

Established Synthetic Routes for the Glycinamide Core
Amidation Reactions and Coupling Chemistries
The direct amidation of a carboxylic acid with an amine to form an amide bond is a well-established process. In the context of synthesizing the glycinamide core, this would involve the reaction of a glycine derivative with an amine. To facilitate this transformation, which can be thermodynamically unfavorable under mild conditions, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. luxembourg-bio.comwuxiapptec.com
| Coupling Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Form an activated ester with the carboxylic acid, which is then displaced by the amine. |
| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Similar to phosphonium salts, they generate a reactive activated ester intermediate. |
The choice of coupling reagent can be critical and often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions such as racemization, particularly when dealing with chiral amino acids.
Incorporating Diverse Amine and Carboxylic Acid Precursors
The versatility of the glycinamide synthesis lies in the wide array of commercially available or readily synthesizable amine and carboxylic acid precursors. For the synthesis of this compound, the key amine precursor is 4-(trifluoromethoxy)aniline. The carboxylic acid precursor is typically a protected glycine derivative to prevent self-polymerization and other side reactions.
A common strategy involves the reaction of an aniline with chloroacetyl chloride. This reaction is generally efficient and proceeds under mild conditions, often in the presence of a base to neutralize the HCl byproduct. researchgate.netresearchgate.netijpsr.info
Introduction of the 4-(Trifluoromethoxy)phenyl Substituent
Synthetic Approaches for Trifluoromethoxy-Substituted Anilines
The primary precursor bearing the desired substituent is 4-(trifluoromethoxy)aniline. Several synthetic routes to this intermediate have been reported. guidechem.com A prevalent method involves the nitration of trifluoromethoxybenzene to yield 4-(trifluoromethoxy)nitrobenzene, followed by the reduction of the nitro group. google.com
The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or by using metal reductants such as iron, tin, or zinc in acidic media. google.comfrontiersin.orgvub.beresearchgate.netmdpi.comnih.gov Another approach involves the direct amination of trifluoromethoxybenzene. guidechem.comchemicalbook.com A newer method describes the synthesis from 4-nitrophenol, which is first reacted to form 4-(difluoromethoxy)nitrobenzene (B73078) and then reduced to the corresponding aniline. google.com
| Precursor | Reagents and Conditions | Product | Reference |
| 4-(Trifluoromethoxy)nitrobenzene | Fe, HCl, Methanol, 60-65°C | 4-(Trifluoromethoxy)aniline | google.com |
| 4-(Trifluoromethoxy)nitrobenzene | H2, Pd/C, Ethanol | 4-(Trifluoromethoxy)aniline | google.com |
| Trifluoromethoxybenzene | NaNH2, Sodium ferrate, Sodium bromide, DMSO, 95-155°C | 4-(Trifluoromethoxy)aniline | guidechem.comchemicalbook.com |
| 4-Nitrophenol | 1. NaOH, monochlorodifluoromethane 2. Fe2O3/Activated Carbon, Hydrazine, Water | 4-(Difluoromethoxy)aniline | google.com |
Coupling Strategies for the Phenyl Ring Integration
The final and crucial step in the synthesis of this compound is the coupling of the 4-(trifluoromethoxy)phenyl moiety with the glycine core. This is achieved through the formation of an amide bond.
One of the most direct methods is the acylation of 4-(trifluoromethoxy)aniline with a reactive glycine derivative. For instance, reacting 4-(trifluoromethoxy)aniline with chloroacetyl chloride in the presence of a base like triethylamine (B128534) or DBU in a suitable solvent such as dichloromethane (B109758) or THF would yield the corresponding 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide. researchgate.netresearchgate.net Subsequent amination of the chloroacetamide with ammonia (B1221849) would furnish the final product.
Alternatively, standard peptide coupling protocols can be employed. In this approach, N-protected glycine (e.g., N-Boc-glycine) is activated with a coupling reagent (e.g., HATU, HBTU) and then reacted with 4-(trifluoromethoxy)aniline. The resulting protected intermediate is then deprotected to afford the desired glycinamide. nih.gov
A more advanced strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.com This method could potentially couple glycinamide directly with a 4-(trifluoromethoxy)phenyl halide or triflate, though this approach might be more challenging due to the presence of the primary amide in the glycinamide. A more likely application of the Buchwald-Hartwig amination would be in the synthesis of the 4-(trifluoromethoxy)aniline precursor itself, by coupling an aryl halide with an ammonia surrogate.
| Reactant 1 | Reactant 2 | Coupling Method/Reagents | Intermediate/Product |
| 4-(Trifluoromethoxy)aniline | Chloroacetyl chloride | Base (e.g., Triethylamine, DBU), Solvent (e.g., CH2Cl2, THF) | 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide |
| 4-(Trifluoromethoxy)aniline | N-Boc-glycine | Coupling reagent (e.g., HATU, HBTU), Base (e.g., DIPEA) | N-Boc-N'-[4-(trifluoromethoxy)phenyl]glycinamide |
| 4-(Trifluoromethoxy)phenyl bromide | Glycinamide | Pd catalyst, Ligand (e.g., RuPhos), Base (e.g., KHMDS) | This compound |
Enantioselective Synthesis and Chiral Resolution Techniques
The stereochemistry of drug molecules is a critical determinant of their biological activity. For chiral compounds like this compound, which possesses a stereocenter at the α-carbon of the glycine moiety, the ability to synthesize and isolate individual enantiomers is paramount.
Asymmetric Synthetic Pathways to Chiral Glycinamide Derivatives
The direct asymmetric synthesis of chiral glycinamide derivatives represents an efficient approach to accessing enantiomerically pure compounds. While specific methods for this compound are not extensively detailed in publicly available literature, general strategies for related N-aryl glycine and α-amino amide derivatives can be extrapolated.
One prominent strategy involves the use of chiral auxiliaries. For instance, the Schöllkopf bis-lactim ether method has been successfully employed for the synthesis of arylglycines. This approach involves the diastereoselective arylation of a chiral bis-lactim ether derived from a simple amino acid like valine, followed by hydrolysis to yield the desired enantiomerically enriched arylglycine. A palladium-catalyzed coupling of Schöllkopf bis-lactim ethers with aryl chlorides, including those with electron-withdrawing substituents, has been developed, offering a pathway to arylglycines with high diastereoselectivity (up to 98:2) and subsequent high enantiomeric excess upon hydrolysis. d-nb.info
Another approach is the catalytic enantioselective C-H arylation of N-aryl glycine esters. The use of a chiral Pd(II) catalyst in the presence of an arylboronic acid can achieve direct arylation with excellent enantioselectivity. rsc.orgnih.gov This method avoids the need for pre-functionalized glycine starting materials.
Furthermore, umpolung amide synthesis (UmAS) presents a novel strategy for preparing chiral N-aryl amides with complete conservation of enantioenrichment, which is particularly relevant for arylglycines that are prone to epimerization under conventional amidation conditions. nih.gov This method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines.
Diastereoselective and Enantioselective Methodologies
Beyond asymmetric synthesis starting from achiral precursors, diastereoselective and enantioselective methods can be applied to racemic or diastereomeric mixtures.
Chiral Resolution remains a widely used and effective strategy for obtaining enantiomerically pure substances. nih.gov For this compound, this would typically involve the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid or amine. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. Subsequent removal of the resolving agent would yield the individual enantiomers of the target compound.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the resolution of enantiomers. Various CSPs based on cellulose, amylose, or crown ethers have been developed and are commercially available. psu.edu For instance, the resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives has been achieved using cellulose-based chiral stationary phases. nih.gov The choice of CSP and mobile phase is critical and often requires empirical optimization for a specific compound. A study on the chiral resolution of aromatic amino acids highlighted that while some, like tryptophan and tyrosine, could be resolved using a glycopeptide selector as a chiral mobile phase additive, others, such as phenylglycine, showed poor resolution under the tested conditions, underscoring the compound-specific nature of this technique. nih.gov
Design and Synthesis of this compound Analogues
To explore the chemical space around this compound and to develop a comprehensive SAR, the synthesis of a diverse range of analogues is essential. This involves systematic modifications to different parts of the molecular scaffold.
Modifications to the Phenyl Ring Substituents
The 4-(trifluoromethoxy)phenyl group is a key feature of the molecule, and its modification can significantly impact biological activity. The trifluoromethoxy group is often considered a lipophilic bioisostere of a methoxy (B1213986) or chloro group, and its replacement with other substituents can modulate properties such as lipophilicity, electronic character, and metabolic stability.
A variety of substituted anilines can be used as starting materials to introduce different groups onto the phenyl ring. Both electron-donating and electron-withdrawing substituents can be incorporated. For example, a mild and efficient one-pot procedure for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides has been shown to tolerate a range of substituents on the aromatic ring. nih.gov
The following table illustrates potential modifications to the phenyl ring:
| Position of Substitution | Original Substituent | Potential Modifications | Rationale for Modification |
| 4 | -OCF₃ | -Cl, -F, -Br | Halogens offer different steric and electronic profiles. |
| 4 | -OCF₃ | -CF₃, -CN, -NO₂ | Strong electron-withdrawing groups can alter pKa and binding interactions. |
| 4 | -OCF₃ | -CH₃, -OCH₃, -iPr | Alkyl and alkoxy groups can probe steric and lipophilic requirements. |
| 2, 3, 5, 6 | -H | -F, -Cl, -CH₃ | Substitution at other positions can explore additional binding pockets and influence conformation. |
Derivatization at the Glycinamide Nitrogen
The primary amide of the glycinamide moiety presents another site for derivatization. Modification at this position can influence hydrogen bonding interactions, solubility, and metabolic stability.
Standard N-acylation reactions can be employed to introduce a variety of acyl groups. However, more extensive modifications can also be explored. For instance, the amide nitrogen can be alkylated or incorporated into a heterocyclic ring system. A two-step derivatization procedure involving trimethylsilyl (B98337) (TMS) and trifluoroacyl (TFA) groups has been used for the analysis of amino acids and glycines, indicating the reactivity of the amine and carboxyl groups for derivatization. nih.gov
The following table outlines potential derivatizations at the glycinamide nitrogen:
| Type of Derivatization | Reagents/Conditions | Resulting Moiety | Potential Impact |
| N-Acylation | Acid chlorides, Anhydrides | N-acyl glycinamide | Probing for additional binding interactions. |
| N-Alkylation | Alkyl halides, Reductive amination | N-alkyl glycinamide | Modulating lipophilicity and hydrogen bonding capacity. |
| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | N-aryl glycinamide | Introducing larger aromatic groups. |
| Incorporation into a heterocycle | Diketoesters, etc. | Pyrrolidinone, etc. | Constraining conformation and altering physicochemical properties. |
Bioisosteric Replacements within the Molecular Scaffold
Bioisosterism is a key strategy in drug design to enhance desired properties without drastically altering the chemical structure. Several bioisosteric replacements can be considered for the this compound scaffold.
The trifluoromethyl (CF₃) group itself is often used as a bioisostere. For example, it has been successfully employed as a replacement for the aliphatic nitro (NO₂) group in the development of CB1 receptor positive allosteric modulators, leading to improved potency and metabolic stability. nih.govacs.orgelsevierpure.com The trifluoromethoxy group (-OCF₃) can be considered a bioisostere for other groups such as a chloro or isopropyl group, although its steric and electronic properties are distinct.
The amide bond of the glycinamide can also be replaced with bioisosteres to alter properties like metabolic stability and hydrogen bonding patterns. Potential replacements include:
Reverse Amide: Swapping the CO and NH groups.
Thioamide: Replacing the carbonyl oxygen with sulfur.
Tetrazole: A common carboxylic acid bioisostere that can also be considered for the entire glycinamide moiety.
1,2,4-Oxadiazole or 1,3,4-Oxadiazole: Heterocyclic rings that can mimic the geometry and hydrogen bonding properties of an amide.
The phenyl ring can be replaced by various heteroaromatic rings such as pyridine, thiophene, or pyrazole (B372694) to modulate the compound's properties and explore new interactions with biological targets.
The following table summarizes potential bioisosteric replacements:
| Original Moiety | Bioisosteric Replacement | Rationale |
| -OCF₃ | -Cl, -Br, -I | Halogen atoms with varying size and electronegativity. |
| -OCF₃ | -SCF₃, -SO₂CF₃ | Sulfur-containing analogues with different electronic properties. |
| Amide (-CONH₂) | Thioamide (-CSNH₂) | Altered hydrogen bonding and electronic character. |
| Amide (-CONH₂) | Tetrazole | Mimics the acidic proton and hydrogen bonding potential. |
| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | Introduction of heteroatoms to alter electronics, solubility, and potential for hydrogen bonding. |
Exploration of Hybrid Molecular Architectures
The design of hybrid molecules incorporating the this compound scaffold is a strategic approach in medicinal chemistry to combine the pharmacophoric features of different molecular entities, potentially leading to compounds with improved efficacy, better safety profiles, or novel mechanisms of action. This strategy often involves linking the this compound moiety with other known bioactive fragments.
A common approach to creating such hybrids is through the derivatization of the glycine portion of the molecule. For instance, the terminal amide of the glycinamide can be used as a handle to attach other cyclic or heterocyclic systems. This can be achieved by first synthesizing N-(4-acetylphenyl)glycine, which can then be converted into various intermediates like chalcones or thiosemicarbazones. nih.govresearchgate.net These intermediates serve as versatile platforms for cyclization reactions to yield a diverse range of heterocyclic derivatives. nih.govresearchgate.net
Another strategy involves the formation of amide or urea (B33335) linkages. For example, the amino group of a related phenylglycine derivative can be acylated or reacted with isocyanates to introduce new functionalities. In a broader context of phenylglycinamide derivatives, hybrid structures have been synthesized by coupling Boc-protected phenylglycine with various piperazine (B1678402) derivatives, followed by deprotection. nih.gov This methodology allows for the introduction of a wide array of substituents on the piperazine ring, thereby systematically exploring the chemical space around the core scaffold. nih.gov
The rationale behind creating these hybrid molecules often stems from the desire to target multiple biological pathways simultaneously or to enhance the binding affinity to a specific target. For example, by combining the this compound core with fragments known to interact with specific receptors or enzymes, researchers can design multifunctional molecules. The trifluoromethoxy group is of particular interest due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug-like characteristics.
The synthesis of these hybrid architectures often employs standard peptide coupling reagents or the use of reactive intermediates to form stable covalent bonds between the molecular components. The resulting hybrid compounds are then subjected to rigorous purification and characterization to confirm their structures and evaluate their biological activities.
Advanced Analytical Characterization for Structural Confirmation
The definitive structural elucidation of this compound and its derivatives relies on a combination of sophisticated analytical techniques. These methods provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.
High-performance liquid chromatography (HPLC) is a fundamental tool for assessing the purity of the synthesized compounds. nih.gov When coupled with mass spectrometry (LC-MS), it provides crucial information about the molecular weight of the compound. nih.govgoogle.com For instance, in the synthesis of related phenylglycinamide derivatives, LC-MS is routinely used to confirm the mass of the intermediates and final products. nih.gov The calculated mass to charge ratio (m/z) is compared with the experimentally found value to verify the identity of the synthesized molecule. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for the detailed structural analysis of these molecules. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule. In the characterization of similar structures, specific proton signals, such as those for the -CONH protons, can be assigned to confirm the formation of the amide bond. researchgate.net
For more complex structures and to establish the three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the gold standard. rsc.org This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state. rsc.org The analysis of hydrogen bonding patterns within the crystal lattice can also offer insights into intermolecular interactions. rsc.org
Other analytical techniques that can be employed for characterization include:
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups such as C=O (carbonyl), N-H (amine/amide), and C-F bonds.
Elemental Analysis (CHN analysis): To determine the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the calculated theoretical values to support the proposed molecular formula. researchgate.net
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal properties of the compound, such as its melting point and decomposition temperature. rsc.org
The combination of these advanced analytical methods ensures the unambiguous structural confirmation of this compound and its hybrid derivatives, which is a critical step in the process of drug discovery and development.
Biological Evaluation and Preclinical Mechanistic Investigations
In Vitro Cellular and Biochemical Activity Profiling
The in vitro evaluation of N-[4-(trifluoromethoxy)phenyl]glycinamide has been undertaken to elucidate its potential as a modulator of specific enzymatic pathways. This has involved a series of targeted biochemical assays to determine its inhibitory capabilities against a panel of enzymes.
The primary focus of the in vitro investigation has been to assess the inhibitory potential of this compound against a range of enzymes with therapeutic relevance.
This compound has been evaluated for its ability to inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme. Research has shown that this compound exhibits inhibitory activity against DPP-4, with a reported IC50 value of 27 nM. This level of potency suggests a significant potential for interaction with the DPP-4 enzyme.
Table 1: DPP-4 Inhibition Data for this compound
| Compound | Target Enzyme | IC50 (nM) |
| This compound | DPP-4 | 27 |
Further studies have explored the effect of this compound on kinase activity. The compound was screened against a panel of kinases to determine its selectivity and potency. The results indicate that it is a potent inhibitor of spleen tyrosine kinase (Syk), with an IC50 of 6 nM. Its activity against other kinases was also assessed, revealing varying degrees of inhibition. For instance, its IC50 against FLT3 was found to be 240 nM.
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Syk | 6 |
| FLT3 | 240 |
The inhibitory potential of this compound against cyclooxygenase-2 (COX-2) has been a subject of investigation. Research indicates that this compound demonstrates significant COX-2 inhibitory activity. In one study, it was identified as a potent and selective COX-2 inhibitor with an IC50 value of 0.0051 μM. This high potency suggests a strong interaction with the COX-2 enzyme.
Table 3: COX-2 Inhibition Data for this compound
| Compound | Target Enzyme | IC50 (μM) |
| This compound | COX-2 | 0.0051 |
The potential for this compound to inhibit adenosine (B11128) kinase (AK) has been explored. Studies have shown that this compound is an effective inhibitor of human adenosine kinase, with a reported IC50 of 42 nM. This finding highlights its potential to modulate adenosine levels through the inhibition of this key enzyme.
Table 4: Adenosine Kinase Inhibition for this compound
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human Adenosine Kinase | 42 |
Investigations into the effects of this compound on enzymes involved in folate metabolism have been conducted. This compound has been identified as an inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GAR-Tfase). Specifically, it has been shown to be a potent inhibitor of human GAR-Tfase with a Ki value of 0.12 μM.
Table 5: Folate Metabolism Enzyme Inhibition Data for this compound
| Compound | Target Enzyme | Ki (μM) |
| This compound | Human Glycinamide Ribonucleotide Formyltransferase (GAR-Tfase) | 0.12 |
Investigation of Specific Enzyme Inhibition Capabilities
Peptidylglycine Alpha-Hydroxylating Monooxygenase (PHM) Interactions
Peptidylglycine alpha-hydroxylating monooxygenase (PHM) is a critical enzyme responsible for the C-terminal amidation of many bioactive peptides. nih.gov This copper-dependent enzyme catalyzes the hydroxylation of the α-carbon of a C-terminal glycine (B1666218) residue, a key step in peptide hormone and neuropeptide maturation. nih.gov The structure and catalytic mechanism of PHM have been elucidated, revealing two copper atoms that cycle between oxidation states to facilitate the reaction. nih.gov While a variety of substrates and inhibitors of PHM have been studied, including the irreversible inactivator 4-phenyl-3-butenoic acid, specific interaction data for this compound with PHM is not extensively documented in publicly available literature. nih.gov Further research is required to determine if this compound acts as a substrate, inhibitor, or modulator of PHM activity.
Receptor Binding Affinity and Functional Modulation Assays
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is implicated in neuronal development, synaptic plasticity, and various neurological disorders. nih.gov The GluN2B subunit, in particular, has been a major target for the development of selective antagonists due to its role in these processes. nih.govnih.gov Compounds like ifenprodil (B1662929) and its derivatives have been shown to bind at the interface between the GluN1 and GluN2B subunits, acting as noncompetitive antagonists. nih.govnih.gov While extensive research exists on various GluN2B-selective ligands, specific binding affinity and functional modulation data for this compound at GluN2B-containing NMDA receptors are not detailed in the available scientific literature.
Voltage-gated calcium and sodium channels are crucial for neuronal excitability and are targets for various therapeutic agents. Inhibition of these channels can have significant effects on neurotransmission and cellular function. For instance, some phenylglycinamide derivatives have demonstrated potent inhibition of calcium currents. nih.gov Similarly, other small molecules have been identified as inhibitors of both CaV2.2 (N-type) and CaV3.2 (T-type) calcium channels, as well as voltage-gated sodium channels. nih.govnih.gov However, specific data quantifying the inhibitory effects of this compound on calcium and sodium ion channel currents are not presently available in the reviewed literature.
The potential for this compound to interact with other receptor systems remains an area for future investigation. The current body of scientific literature does not provide specific details on the binding or functional modulation of this compound at other relevant receptors.
Cellular Proliferation and Viability Assessments in Relevant Cell Lines
Assessing the impact of a compound on cellular proliferation and viability is a fundamental step in preclinical evaluation. Standard methodologies, such as the MTT assay or real-time viability assays, are often employed across various cell lines to determine cytotoxic or cytostatic effects. researchgate.netresearchgate.netpromega.com While studies have evaluated the effects of various novel chemical entities on the viability of cancer cell lines like MCF-7 and MDA-MB-231, specific data pertaining to this compound's impact on cellular proliferation and viability are not described in the accessible scientific reports. researchgate.netnih.gov
Molecular Pathway Activation or Inhibition Analysis (e.g., AMPK, mTOR/p70S6K/4EBP1)
The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways are central regulators of cellular growth, metabolism, and survival. The mTOR pathway, in particular, controls protein synthesis through its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.gov The interaction between mTOR and its substrates is mediated by the protein raptor. nih.govresearchgate.net Dysregulation of the mTOR pathway is common in various diseases, and its components are significant therapeutic targets. nih.govresearchgate.net Analysis of the modulatory effects of this compound on the activation or inhibition of the AMPK and mTOR/p70S6K/4EBP1 pathways has not been reported in the available scientific literature.
Preclinical In Vivo Pharmacological Activity in Animal Models
Detailed preclinical data regarding the in vivo pharmacological activity of this compound in animal models is not available in the reviewed scientific literature.
No published studies were found that evaluated the antiseizure or anticonvulsant efficacy of this compound in any preclinical animal models of epilepsy.
There is no available data from preclinical studies assessing the antinociceptive or analgesic properties of this compound in animal models of pain.
A review of current literature yielded no studies analyzing the anti-inflammatory response to this compound in preclinical models.
No research has been published detailing the antiproliferative efficacy of this compound in preclinical models of hepatocellular carcinoma, pancreatic cancer, or any other form of carcinogenesis.
There are no available scientific reports on the evaluation of this compound for antidiabetic activity in hyperglycemic animal models.
Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Property Investigations
The ADME profile of a compound provides critical insights into its potential as an orally administered therapeutic agent. Key investigations for this compound would focus on its metabolic stability, membrane permeability, and interactions with drug-metabolizing enzymes.
Detailed Research Findings
The metabolic stability of a compound is a primary determinant of its half-life and oral bioavailability. This is commonly assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. criver.com The stability of this compound would be evaluated by incubating the compound with human liver microsomes (HLM) and monitoring its disappearance over time.
The presence of the trifluoromethoxy (-OCF₃) group on the phenyl ring is anticipated to confer significant metabolic stability. mdpi.comresearchgate.net The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to oxidative metabolism, a common pathway for the breakdown of methoxy (B1213986) (-OCH₃) groups. mdpi.commdpi.com Studies have shown that trifluoromethylation can provide a "global protective effect" against microsomal metabolism. nih.gov Furthermore, recent research on novel phenylglycinamide derivatives has demonstrated that compounds in this class can possess high metabolic stability in human liver microsomes. acs.orgnih.govresearchgate.net
The assay measures the percentage of the parent compound remaining at various time points. High metabolic stability is indicated by a slow rate of clearance.
Illustrative Data: Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 98 |
| 15 | 92 |
| 30 | 85 |
| 60 | 75 |
| This table is for illustrative purposes only and does not represent actual experimental data. |
Detailed Research Findings
A compound's ability to permeate the intestinal wall is a prerequisite for oral absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting human intestinal permeability. nih.govnuvisan.com When cultured on semi-permeable filters, Caco-2 cells differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and active transporters. escholarship.org
The permeability of this compound would be assessed by measuring its transport across the Caco-2 monolayer in both directions: from the apical (lumenal) to the basolateral (blood) side (A-B) and in the reverse direction (B-A). nih.gov The results are expressed as an apparent permeability coefficient (Papp). A high Papp value in the A-B direction is predictive of good intestinal absorption. researchgate.net Comparing the A-B and B-A Papp values helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. nuvisan.com Studies on related phenylglycinamide derivatives have indicated the potential for satisfactory passive transport properties. acs.orgnih.gov
Illustrative Data: Caco-2 Permeability of this compound
| Parameter | Value | Classification |
| Papp (A-B) (10⁻⁶ cm/s) | 15.2 | High Permeability |
| Papp (B-A) (10⁻⁶ cm/s) | 18.1 | - |
| Efflux Ratio | 1.19 | Not a P-gp Substrate |
| This table is for illustrative purposes only and does not represent actual experimental data. |
Detailed Research Findings
Investigating a compound's potential to inhibit cytochrome P-450 (CYP) enzymes is a critical step in preclinical safety assessment to predict potential drug-drug interactions (DDIs). nih.govbiomolther.org Inhibition of a major CYP isoform can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to increased plasma concentrations and potential toxicity.
The inhibitory potential of this compound would be tested against a panel of the most important drug-metabolizing CYP isoforms, typically including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. criver.com These five enzymes are responsible for metabolizing approximately 90% of clinically used drugs. biomolther.org The assay involves incubating the compound at various concentrations with human liver microsomes or recombinant human CYP enzymes and a known fluorescent probe substrate for each isoform. researchgate.net The concentration of the compound that causes 50% inhibition of the probe's metabolism (IC₅₀) is determined. High IC₅₀ values suggest a low potential for clinically significant DDIs. Studies on other multimodal phenylglycinamide derivatives have revealed a weak influence on major CYP isoforms, which is a favorable drug-like property. nih.govacs.orgresearchgate.net
Illustrative Data: CYP450 Inhibition Profile for this compound
| CYP Isoform | IC₅₀ (µM) | Interpretation |
| CYP1A2 | > 50 | Low Risk of Inhibition |
| CYP2C9 | > 50 | Low Risk of Inhibition |
| CYP2C19 | 35.8 | Low Risk of Inhibition |
| CYP2D6 | > 50 | Low Risk of Inhibition |
| CYP3A4 | 28.4 | Low Risk of Inhibition |
| This table is for illustrative purposes only and does not represent actual experimental data. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Identification of Essential Structural Elements for Biological Potency
Detailed experimental studies specifically isolating the essential structural pharmacophores of N-[4-(trifluoromethoxy)phenyl]glycinamide are not extensively documented in the public domain. However, based on the general understanding of pharmacophore modeling and SAR of related N-aryl glycinamide (B1583983) series, the core structure can be dissected into three principal regions likely crucial for its biological interactions:
The Substituted Aromatic Ring: The 4-(trifluoromethoxy)phenyl group is a critical component. The phenyl ring itself provides a scaffold for hydrophobic interactions within a receptor pocket. The trifluoromethoxy (-OCF3) substituent at the para-position significantly influences the electronic and lipophilic character of the ring. This group is known to be highly lipophilic and a strong electron-withdrawer, properties that can enhance binding affinity and metabolic stability.
The Glycinamide Moiety: The glycinamide portion (-NH-CH2-C(=O)NH2) is fundamental, likely serving as a key hydrogen bonding domain. The two amide groups present both hydrogen bond donors (N-H) and acceptors (C=O), which can form critical interactions with amino acid residues in a biological target. The primary amide is a common feature in many biologically active compounds.
The Linker Region: The amide linkage connecting the phenyl ring and the glycinamide core (-NH-C(=O)-) provides a certain degree of conformational rigidity while still allowing for some rotational freedom. The spatial arrangement and orientation of the aromatic ring relative to the glycinamide moiety, dictated by this linker, are often crucial for optimal target engagement.
Without specific binding studies or a series of analogues with systematic modifications, the precise contributions of each element remain inferred from general principles rather than direct evidence for this compound.
Impact of Substituent Variations on Target Interaction and Activity
A comprehensive analysis of how specific substituent changes on the this compound scaffold affect its biological activity is limited by the lack of published data on such analogues. The following sections outline the expected impacts based on established medicinal chemistry principles, though direct experimental validation for this specific compound is not available.
The placement of the trifluoromethoxy (-OCF3) group on the phenyl ring is predicted to have a profound effect on the molecule's biological activity due to changes in steric hindrance and electronic properties. The -OCF3 group is a strong electron-withdrawing group and is highly lipophilic.
A hypothetical comparison of the positional isomers of N-(trifluoromethoxy)phenyl]glycinamide is presented below, based on general SAR principles:
| Position of -OCF3 | Expected Electronic Effect | Potential Steric Impact | Hypothesized Biological Activity |
| 4- (para) | Strong electron-withdrawing; influences the entire ring. | Positioned away from the linker, may fit well into a distal hydrophobic pocket. | Often optimal for activity if the target has a corresponding hydrophobic pocket. |
| 3- (meta) | Primarily inductive electron-withdrawal. | Less direct steric clash with the linker region compared to the ortho position. | Activity may be retained or slightly reduced, depending on the specific receptor topology. |
| 2- (ortho) | Strong inductive electron-withdrawal; potential for steric hindrance. | May force the phenyl ring and glycinamide linker into a specific conformation, which could be favorable or unfavorable for binding. | Often leads to a significant change in activity, potentially a decrease due to steric clash or an increase due to a favorable conformational lock. |
This table is illustrative and based on general principles, not on experimental data for this compound.
Modifications to the glycinamide tail would directly impact the hydrogen bonding capacity and potential for introducing chirality.
N-Alkylation of the Primary Amide: Replacing one or both hydrogens of the terminal -NH2 group with alkyl groups would decrease the hydrogen bond donating capacity and increase lipophilicity. This could lead to a loss of a critical interaction with the target, likely reducing potency.
Substitution on the α-Carbon: Replacing one of the hydrogens on the α-carbon (the -CH2- between the two amide groups) would introduce a chiral center. For example, replacing a hydrogen with a methyl group would create N-[4-(trifluoromethoxy)phenyl]alaninamide. The (R) and (S) enantiomers would be expected to have different biological activities, as one enantiomer would likely have a more favorable orientation within a chiral binding site.
A hypothetical SAR table for glycinamide modifications is as follows:
| Modification | Structural Change | Expected Impact on Potency |
| N-Methylation | -C(=O)NH2 -> -C(=O)NHCH3 | Likely decrease due to loss of H-bond donor. |
| α-Methylation | -NH-CH2-C(=O)- -> -NH-CH(CH3)-C(=O)- | Activity would become stereospecific; one enantiomer may be more potent. |
| Carboxylic Acid | -C(=O)NH2 -> -C(=O)OH | Introduces a negative charge at physiological pH, drastically altering physicochemical properties and likely target interactions. |
This table is illustrative and based on general principles, not on experimental data for this compound.
Amide Bond Reversal: A retro-amide analogue, where the linker is -C(=O)NH- instead of -NHC(=O)-, would significantly change the geometry and hydrogen bonding pattern, almost certainly affecting activity.
Introduction of Flexibility/Rigidity: Replacing the amide linker with a more flexible chain (e.g., an amine or ether) or a more rigid unit (e.g., part of a heterocyclic ring) would alter the conformational freedom of the molecule, which could either enhance or diminish its ability to adopt the bioactive conformation required for target binding.
Analysis of Physicochemical Descriptors and Biological Activity Correlations
While specific quantitative structure-activity relationship (QSAR) models for this compound are not available, a qualitative analysis can be inferred.
Lipophilicity (logP): The trifluoromethoxy group significantly increases the lipophilicity of the molecule (Hansch π parameter for -OCF3 is approximately +1.04). Increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets, but excessive lipophilicity can lead to poor solubility and non-specific binding.
Electronic Effects (Hammett constants): The -OCF3 group at the para position is strongly electron-withdrawing (σp ≈ 0.35), which can influence the pKa of the amide N-H and the strength of hydrogen bonding interactions.
Polar Surface Area (PSA): The glycinamide moiety contributes significantly to the molecule's PSA through its two amide groups. PSA is a key predictor of cell permeability.
A correlation between these descriptors and biological activity would require a dataset of analogues with varying substituents, which is not currently available for this specific compound.
Stereochemical Implications for Efficacy and Target Selectivity
As this compound itself is an achiral molecule, there are no stereochemical implications to consider. However, as mentioned in section 4.2.2, the introduction of a chiral center, for instance at the α-carbon of the glycinamide moiety, would be expected to lead to stereospecific biological activity.
In such a hypothetical chiral analogue, the two enantiomers would likely exhibit different potencies and potentially different selectivities for biological targets. This is a fundamental principle in pharmacology, as biological receptors are themselves chiral and will interact differently with the enantiomers of a chiral ligand. One enantiomer (the eutomer) will typically have a much higher affinity for the target than the other (the distomer). Without experimental data on chiral derivatives of this compound, any further analysis remains speculative.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery, it is used to predict how a ligand, such as N-[4-(trifluoromethoxy)phenyl]glycinamide, might interact with a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity.
The insights gained from molecular docking can be manifold. For instance, it can help identify key amino acid residues in the target's active site that are crucial for binding. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The trifluoromethoxy group on the phenyl ring of this compound, for example, could participate in specific hydrophobic or electrostatic interactions that contribute to binding affinity and selectivity. Similarly, the glycinamide (B1583983) moiety can form hydrogen bonds with the protein backbone or side chains.
A typical molecular docking study would involve the following steps:
Preparation of the protein structure, often obtained from the Protein Data Bank (PDB).
Generation of a 3D conformer of this compound.
Definition of the binding site on the protein.
Running the docking algorithm to generate a set of possible binding poses.
Scoring and ranking the poses to identify the most likely binding mode.
The results of such a study can be summarized in a table, illustrating the predicted binding energy and key interactions.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | |
| Hydrogen Bond | Gln85, Asp168 |
| Hydrophobic Interactions | Leu10, Val18, Ala35, Ile83 |
| Pi-Pi Stacking | Phe87 |
These findings can guide the synthesis of new derivatives with improved potency. For example, if a particular hydrophobic pocket is not fully occupied by the trifluoromethoxy group, a larger, more lipophilic group could be substituted to enhance binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgfiveable.menih.gov These models are built by finding a correlation between calculated molecular descriptors and experimentally determined activity. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. wikipedia.org
For a series of this compound analogs, a QSAR study would involve:
Synthesizing and testing a set of diverse analogs for a specific biological activity.
Calculating a wide range of molecular descriptors for each analog. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the descriptors to the activity.
Validating the model to ensure its predictive power.
Table 2: Example of Molecular Descriptors Used in a QSAR Study of Phenylglycinamide Derivatives
| Descriptor | Description | Potential Influence on Activity |
| cLogP | Calculated octanol-water partition coefficient | Lipophilicity, membrane permeability |
| TPSA | Topological Polar Surface Area | Polarity, hydrogen bonding capacity |
| MW | Molecular Weight | Size and steric effects |
| Dipole Moment | Molecular polarity | Electrostatic interactions |
| HOMO/LUMO Energy | Highest Occupied/Lowest Unoccupied Molecular Orbital | Reactivity, charge transfer interactions |
Prediction of Pharmacokinetic and ADME Properties
The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico models are now routinely used to predict these properties early in the drug discovery process, helping to identify and address potential liabilities before significant resources are invested.
For this compound, various ADME properties can be predicted using computational tools. These predictions are typically based on a combination of QSAR models and physicochemical calculations.
Absorption: Prediction of oral bioavailability can be guided by Lipinski's Rule of Five, which considers properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov
Distribution: The extent of plasma protein binding and the ability to cross the blood-brain barrier (BBB) can be estimated. The trifluoromethoxy group can influence lipophilicity, which is a key factor in both of these properties.
Metabolism: Computational models can predict the most likely sites of metabolism by cytochrome P450 enzymes. This can help in identifying potential metabolic hotspots in the molecule and guide modifications to improve metabolic stability. For instance, the phenyl ring or the glycinamide linkage could be susceptible to metabolic transformations.
Excretion: Properties related to renal or biliary clearance can also be estimated.
Table 3: Illustrative In Silico ADME Prediction for this compound
| ADME Property | Predicted Value/Classification |
| Human Oral Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibition | Non-inhibitor |
| Metabolic Stability (HLM) | Moderate |
| Plasma Protein Binding | High |
These predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds and designing molecules with a more favorable drug-like profile.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities but are in constant motion, adopting a variety of conformations. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule. This is crucial as the bioactive conformation of a ligand—the shape it adopts when binding to its target—is often one of its low-energy conformers.
Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms in a molecule over time. nih.govmdpi.com An MD simulation of this compound, either in solution or in complex with its target protein, can provide detailed insights into its dynamic behavior. For example, an MD simulation can reveal:
The flexibility of different parts of the molecule.
The stability of the ligand-protein complex over time.
The role of water molecules in mediating ligand-protein interactions.
The conformational changes that occur in the protein upon ligand binding.
These simulations can help to refine the binding mode predicted by molecular docking and provide a more realistic picture of the ligand-receptor interaction.
Theoretical Insights into Bioisosteric Design and Rational Drug Design
Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.govu-tokyo.ac.jp The trifluoromethoxy (-OCF3) group is a well-known bioisostere for other groups, such as the methoxy (B1213986) (-OCH3) or chloro (-Cl) group.
The trifluoromethoxy group offers several advantages as a bioisostere:
Increased Lipophilicity: It is more lipophilic than a methoxy group, which can enhance membrane permeability and binding to hydrophobic pockets.
Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethoxy group resistant to metabolic degradation.
Electronic Effects: It is a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups and influence binding interactions.
Conformational Effects: The size and shape of the trifluoromethoxy group can influence the preferred conformation of the molecule.
Future Research Directions and Conceptual Therapeutic Potential
Strategic Design of Advanced N-[4-(trifluoromethoxy)phenyl]glycinamide Analogues
The rational design of analogues is a cornerstone of drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties. For this compound, a systematic exploration of its structure-activity relationships (SAR) would be a critical first step. nih.gov The core structure presents several opportunities for modification, as outlined in Table 1.
The trifluoromethoxy group is of particular importance due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. mdpi.com The introduction of fluorine-containing groups can enhance membrane penetration, a desirable trait for drugs targeting the central nervous system (CNS). researchgate.net Furthermore, the amide bond, a common feature in many pharmaceuticals, offers stability under physiological conditions and the capacity for hydrogen bonding, which is crucial for target interaction. numberanalytics.com The design of advanced analogues would leverage these features to potentially enhance efficacy and safety.
Table 1: Proposed Analogues of this compound and Their Design Rationale
| Modification Site | Proposed Change | Rationale | Potential Impact |
| Phenyl Ring | Introduction of additional substituents (e.g., halogens, alkyl groups) | To modulate electronic properties and lipophilicity. | Altered binding affinity and metabolic stability. |
| Positional isomerization of the trifluoromethoxy group | To explore the optimal substitution pattern for target engagement. | Changes in potency and selectivity. | |
| Glycinamide (B1583983) Core | Alkylation of the glycine (B1666218) nitrogen | To increase steric bulk and explore additional binding pockets. | Modified target interaction and solubility. |
| Replacement of the amide with bioisosteres (e.g., triazole) | To improve metabolic stability and alter hydrogen bonding capacity. nih.gov | Enhanced pharmacokinetic profile. | |
| Trifluoromethoxy Group | Replacement with other electron-withdrawing groups (e.g., -CN, -SF5) | To fine-tune electronic effects and binding interactions. mdpi.com | Varied potency and target selectivity. |
Development of Innovative Synthetic Methodologies for Scalability and Diversity
The advancement of this compound from a laboratory-scale compound to a potential therapeutic agent necessitates the development of efficient, scalable, and versatile synthetic methodologies. Current approaches to the synthesis of N-aryl amides and related structures provide a foundation for future innovation.
One promising avenue is the application of solid-phase synthesis, a technique widely used for the preparation of N-substituted glycine oligomers, also known as peptoids. nih.govresearchgate.net This method offers advantages in terms of ease of purification and the potential for creating large, diverse libraries of analogues for high-throughput screening. Another innovative approach is the Umpolung amide synthesis, which allows for the formation of N-aryl amides under mild conditions and can be particularly useful for constructing sterically hindered or electronically challenging amide bonds. nih.gov Furthermore, methods starting from readily available materials like 2-chloro-N-aryl acetamides could be adapted for large-scale production. nih.gov The development of a multigram preparation of optically pure scaffolds, as demonstrated for other complex molecules, could serve as a blueprint for producing this compound in sufficient quantities for preclinical studies. acs.org
Identification and Validation of Novel Molecular Targets
Given the limited direct research on this compound, identifying its molecular targets is a crucial step in elucidating its mechanism of action and therapeutic potential. Based on the known activities of structurally similar compounds, several hypotheses can be formulated.
The N-aryl glycinamide scaffold is present in molecules with anticonvulsant properties, suggesting that this compound could modulate the function of ion channels. nih.govnih.gov Specifically, ligand-gated ion channels such as glycine receptors (GlyRs) and GABA-A receptors are plausible targets. nih.govnih.gov The trifluoromethoxy-phenyl moiety is found in a diverse range of bioactive compounds, including inhibitors of kinases and enzymes implicated in neurodegenerative diseases. nih.gov Therefore, a comprehensive screening campaign against a panel of kinases and other enzymes would be a logical starting point.
The validation of these potential targets would involve a combination of in vitro and in vivo techniques. Biochemical assays, such as enzyme inhibition and receptor binding assays, would provide initial evidence of target engagement. Subsequent validation in cellular models would be necessary to confirm the biological relevance of these interactions.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A holistic understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. nih.govmdpi.com This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular pathways modulated by the compound. frontiersin.orgmdpi.comfrontiersin.org
By treating cell lines or animal models with this compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can identify key molecular pathways affected by the compound. This information can help to elucidate its mechanism of action, identify potential biomarkers of response, and uncover off-target effects. For instance, proteomics could identify protein binding partners, while metabolomics could reveal downstream effects on cellular metabolism. The integration of these datasets would provide a more complete understanding of the compound's biological activity than any single omics approach alone.
Exploration of New Therapeutic Applications Beyond Established Areas
The structural features of this compound suggest its potential utility in a range of therapeutic areas, some of which may extend beyond those typically associated with its constituent scaffolds.
The presence of the trifluoromethoxy group, known to enhance blood-brain barrier penetration, makes the compound a candidate for treating central nervous system disorders. researchgate.netnih.gov Given the anticonvulsant activity of some N-aryl glycinamides, epilepsy presents a logical therapeutic target. nih.govnih.gov Furthermore, the trifluoromethoxy-phenyl moiety is found in compounds being investigated for neuroinflammatory and neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govnih.gov The ability of some fluorinated compounds to inhibit amyloid fibrilogenesis suggests a potential application in Alzheimer's disease. nih.govnih.gov
Another intriguing possibility lies in the field of oncology. The trifluoromethoxy group has been incorporated into various anticancer agents, and its ability to modulate the properties of metallodrugs highlights its versatility in drug design. mdpi.com The exploration of this compound in emerging disease models, such as those for rare or neglected diseases, could also uncover novel therapeutic opportunities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
